molecular formula C8H7BrO3 B121415 Methyl 4-bromo-3-hydroxybenzoate CAS No. 106291-80-9

Methyl 4-bromo-3-hydroxybenzoate

Cat. No.: B121415
CAS No.: 106291-80-9
M. Wt: 231.04 g/mol
InChI Key: VYOFPLOREOHCDP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analysis in Cosmetic, Drug, and Food Industries

Methyl 4-hydroxybenzoate, closely related to Methyl 4-bromo-3-hydroxybenzoate, is extensively utilized as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure has been studied to understand the molecule's extensive intermolecular hydrogen bonding and the pharmaceutical activity underlying its molecular determinants (Sharfalddin et al., 2020).

2. Synthesis and Chemical Properties

Research into the synthesis and properties of compounds related to this compound has been ongoing. For instance, the preparation and general methods for synthesizing derivatives of 4-hydroxybenzoic acid, including Methyl and n-butyl esters, have been explored, revealing insights into the chemical nature and potential applications of these compounds (Cavill, 1945).

3. Potential Biomedical Applications

The compound has shown potential in various biomedical applications. For instance, a study on the electrochemically induced transformation of related compounds in the presence of sodium bromide indicated promising implications for biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

4. Enzymatic Activity and Metabolism

Research has also focused on the enzymatic activity and metabolism related to Methyl 4-hydroxybenzoate, providing insights that could be relevant to this compound. For instance, studies on the anaerobic metabolism of phenolic compounds by enzymes like 4-Hydroxybenzoate-CoA ligase have shed light on the biochemical pathways and potential applications in bioremediation or drug metabolism (Biegert et al., 1993).

Safety and Hazards

“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl 4-bromo-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFPLOREOHCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423741
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-80-9
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL) was added concentrated sulfuric acid (2.6 mL). The solution was heated at reflux for 5 hours, cooled to 0° C., and then brought to pH 7 by adding saturated aqueous sodium carbonate. The solution was evaporated to one-third the original volume. Water was added and the product was extracted into ethyl acetate. The organic extracts were washed with water and brine and dried over anhydrous sodium sulfate. Evaporation gave 6.15 g (89%) of the product as a white solid, m.p. 130-132° C.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

1.5 ml of thionyl chloride was added to 40 ml of MeOH at 0° C. The solution was stirred for 10 min and 5 g of 4-Bromo-3-hydroxy-benzoic acid was added. The reaction was stirred for 16 h at RT then heated to 50° C. for 3 h. The solvents were removed under reduced pressure. The residue was used directly in the next step. Yield 5.92 g
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-hydroxy-benzoic acid (prepared according to J. Amer. Chem Soc. 1946, 68, 574) (5 g, 32.8 mmol) in MeOH (100 mL), conc. H2SO4 (1 mL) is added. The solution is refluxed for 14 h, then concentrated to about 30 mL and poured into a water. The aqueous layer is extracted with ether (50 mL×4) and the combined organic extracts are neutralized with a saturated aqueous solution of NaHCO3 (50 mL×2), washed with brine (50 mL), dried over Na2SO4, filtered and concentrated to give the title compound as a white powder. TLC, Rf (AcOEt)=0.9. 1H-NMR (CDCl3, 300 MHz): δ=5.8 (bs, 1H), 7.45 (d, 1H), 7.55 (d, 1H), 7.7 (s, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of methyl 4-amino-3-hydroxybenzoate 69 (21.7 g, 127 mmol) in water (115 mL) at 0° C. was added a solution of sodium nitrite (9.1 g, 127 mmol) in water (50 mL). The resultant mixture was stirred at 0° C. for 1 h. Meanwhile, copper sulfate pentahydrate (42.4 g, 169 mmol) was dissolved in water (135 mL) with heating and sodium bromide (26.4 g, 257 mmol) was added slowly with stirring. The resultant dark green solution was stirred for 5 min, and then was treated with a solution of sodium sulfite (11.3 g, 90 mmol) in water (40 mL). The resultant lime green slurry was stirred for 5 min, and then cooled by the addition of ice. The ice water was decanted off, carefully avoiding dryness. The residue was rinsed with water (3×) and the resultant white solid was dissolved in 115 mL concentrated HBr (115 mL). This acidic copper bromide solution was added to the diazonium salt suspension (see above) at 0° C. The resultant mixture was gradually heated up to 100° C., then stirred at this temperature for 1 h. Significant foaming was observed. After this time, the reaction mixture was cooled and brought to pH 4–5 by the addition of sodium carbonate. EtOAc was added and the mixture was filtered. The filtrate was extracted with EtOAc (3×). The organic layers were dried over Na2SO4 and filtered to give 70. 1H NMR (400 MHz CDCl3) δ: 3.91 (s, 3H), 5.81 (br s, 1H), 7.48 (dd, J=8.5 Hz, 1.4 Hz, 1H), 7.54 (d, J=8.5 Hz, 1H), 7.68 (s, 1H). MS (EI) m/z (M−H−) 229.
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
catalyst
Reaction Step One
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
115 mL
Type
solvent
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
reactant
Reaction Step Five
Quantity
11.3 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name

Synthesis routes and methods V

Procedure details

The title compound was prepared according to the method reported by Faltis et al.[Faltis, 1941] using 4-bromo-3-hydroxybenzoic acid (5.7 g, 26.26 mmol) and concentrated sulphuric acid (98% solution, 1.4 mL, 26.26 mmol) in anhydrous MeOH (150 mL) to give methyl 4-bromo-3-hydroxybenzoate as a colourless crystalline powder (5.4 g, 89%) after recrystallisation from MeOH; mp. 126-127° C., lit.[Faltis, 1941] (hexane) 124-125° C.; δH (270 MHz, CDCl3) 3.90 (s, 3H), 5.75 (bs, 1H—exchanges with D2O), 7.46 (dd, J=8.4, 2.0, 1H), 7.53 (d, J=8.2, 1H), 7.67 (d, J=1.7, 1H); LRMS (FAB+) m/z (rel. intensity) 232.0 (94, [C8H781BrO3+H]), 230.8 (100, [C8H779BrO3+H]); LC-MS (APCI−): tR=3.72 min, m/z 230.96 (M−H); HPLC: tR=2.04 min (99%); HRMS (FAB+) Found 232.96325; C8H8O381Br requires 232.96363.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?

A1: The methoxycarbonyl group in this compound is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.

Q2: How are the molecules of this compound organized within the crystal lattice?

A2: In the crystal structure, individual molecules of this compound are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].

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